molecular formula C17H27NOSi B14331385 Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 104549-78-2

Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol

Cat. No.: B14331385
CAS No.: 104549-78-2
M. Wt: 289.5 g/mol
InChI Key: WUFUEOYMDAYTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a unique combination of cyclopentyl, phenyl, pyrrolidinyl, and silanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of cyclopentyl and phenyl groups with a pyrrolidinyl ethyl silanol precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanone derivatives.

    Reduction: Reduction reactions can convert the silanol group to a silane.

    Substitution: The compound can participate in substitution reactions where the pyrrolidinyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanone derivatives, while reduction can produce silane compounds.

Scientific Research Applications

Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol involves its interaction with molecular targets through its silanol group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and stability. The pathways involved may include binding to specific proteins or enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Phenyl[2-(pyrrolidin-1-yl)ethyl]silanol: Lacks the cyclopentyl group, making it less sterically hindered.

    Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silane: Similar but with a silane group instead of a silanol group

Uniqueness

Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the presence of the silanol group, which imparts specific reactivity and stability characteristics

Properties

CAS No.

104549-78-2

Molecular Formula

C17H27NOSi

Molecular Weight

289.5 g/mol

IUPAC Name

cyclopentyl-hydroxy-phenyl-(2-pyrrolidin-1-ylethyl)silane

InChI

InChI=1S/C17H27NOSi/c19-20(17-10-4-5-11-17,16-8-2-1-3-9-16)15-14-18-12-6-7-13-18/h1-3,8-9,17,19H,4-7,10-15H2

InChI Key

WUFUEOYMDAYTGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)[Si](CCN2CCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.